Unii-eci6WI7P2Q

Description

Historical Development and Discovery from Rapamycin

Rapamycin was first isolated in 1964 from Streptomyces hygroscopicus found on Easter Island, initially noted for its antifungal properties. Subsequent research revealed its immunosuppressive and antiproliferative effects. Rapamycin (sirolimus) became the first mTOR inhibitor approved by the FDA in 1999 for preventing organ transplant rejection.

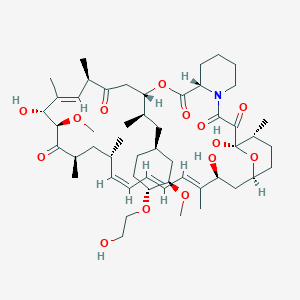

Efforts to improve rapamycin’s chemical stability and pharmacokinetics led to the development of analogs, including everolimus. Everolimus is a 40-O-(2-hydroxyethyl) derivative of rapamycin, which enhances its oral bioavailability and metabolic stability.

Evolution as a Second-Generation mTOR Inhibitor

Everolimus represents a second-generation mTOR inhibitor, designed to improve upon the limitations of sirolimus. Unlike temsirolimus, a prodrug converted to sirolimus in vivo, everolimus is active without metabolic conversion. This characteristic allows for more predictable pharmacodynamics and convenient oral administration.

The molecular mechanism involves binding to the FK506-binding protein 12 (FKBP12), forming a complex that allosterically inhibits mTOR complex 1 (mTORC1), thereby suppressing downstream signaling pathways involved in cell proliferation and angiogenesis.

Significance in Biomedical Research

Everolimus has demonstrated significant clinical efficacy across multiple indications:

- Prevention of organ transplant rejection

- Treatment of various cancers, including renal cell carcinoma, breast cancer, and neuroendocrine tumors of pancreatic origin

- Management of tuberous sclerosis complex (TSC), including subependymal giant cell astrocytoma (SEGA) and renal angiomyolipomas

The FDA approvals for these indications reflect everolimus’s role in addressing unmet medical needs, particularly where treatment options are limited.

Current Academic Research Landscape

Ongoing research explores everolimus as monotherapy and in combination with other agents across a broad spectrum of malignancies. Clinical trials continue to evaluate its efficacy, safety, and potential new indications, with a focus on optimizing dosing regimens and understanding resistance mechanisms.

Academic and pharmaceutical collaborations have been pivotal in advancing everolimus from bench to bedside, illustrating a model of translational research that integrates natural product chemistry, molecular biology, and clinical oncology.

Data Table: Key Properties and Clinical Indications of Everolimus

| Property/Aspect | Description |

|---|---|

| Chemical Structure | 40-O-(2-hydroxyethyl) derivative of rapamycin |

| Mechanism of Action | Binds FKBP12, inhibits mTORC1 |

| Administration Route | Oral |

| FDA Approved Indications | Organ transplant rejection, renal cell carcinoma, breast cancer, neuroendocrine tumors, TSC |

| Pharmacokinetics | Improved oral bioavailability and metabolic stability compared to sirolimus |

| Clinical Development Start | Mid-1990s |

Figure: Structural Comparison of Rapamycin and Everolimus

Note: The figure illustrates the chemical structures highlighting the 40-O-(2-hydroxyethyl) modification in everolimus compared to rapamycin.

[Structural image not displayed here but would show rapamycin and everolimus side by side with the chemical modification highlighted.]

Detailed Research Findings

Chemical Modification and Stability: Selective chemical modification at the C40 position of rapamycin led to everolimus, improving stability against ring-opening and enhancing pharmacological properties.

Clinical Efficacy: Everolimus has been extensively studied in clinical trials demonstrating efficacy in inhibiting tumor progression and preventing organ rejection, with an acceptable safety profile.

Molecular Mechanism Insights: Research differentiates everolimus from other mTOR inhibitors by its unique pharmacodynamics and clinical outcomes, particularly in TSC management.

Combination Therapies: Studies indicate synergistic effects when everolimus is combined with other anticancer agents, expanding its therapeutic potential.

This comprehensive overview of everolimus (Unii-eci6WI7P2Q) underscores its evolution from a natural product derivative to a clinically indispensable mTOR pathway inhibitor, with ongoing research promising further advances in biomedical applications.

Properties

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H81NO14/c1-31-15-11-10-12-16-32(2)41(55)29-39-20-18-37(7)52(62,67-39)49(59)50(60)53-22-14-13-17-40(53)51(61)66-44(34(4)27-38-19-21-43(65-24-23-54)45(28-38)63-8)30-42(56)33(3)26-36(6)47(58)48(64-9)46(57)35(5)25-31/h10-12,15-16,26,31,33-35,37-41,43-45,47-48,54-55,58,62H,13-14,17-25,27-30H2,1-9H3/b12-10+,15-11-,32-16+,36-26+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43-,44+,45-,47-,48+,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENBGEQGDJTPQU-YUPAPZQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO)C)/C)O)OC)C)C)/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H81NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

944.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components

-

Substrates : Aromatic aldehydes, malononitrile, and thiourea.

-

Catalysts : Betaine (trimethylglycine) and guanidine carbonate.

-

Solvent : Ethanol (95%), selected for its polarity and environmental profile.

The reaction proceeds via a Knoevenagel condensation followed by cyclocondensation, facilitated by the dual catalytic system. Betaine activates the aldehyde through hydrogen bonding, while guanidine carbonate deprotonates intermediates to accelerate cyclization.

Stepwise Protocol and Optimization

Step 1: Knoevenagel Condensation

-

Mixing : Combine aldehyde (1.0 equiv), malononitrile (2.0 equiv), and betaine (10 mol%) in ethanol.

-

Conditions : Stir at 78°C for 30–60 minutes under reflux.

-

Intermediate : Formation of α,β-unsaturated dinitrile confirmed by TLC (Rf = 0.6 in hexane:ethyl acetate, 3:1).

Step 2: Cyclocondensation

-

Addition : Introduce thiourea (1.2 equiv) and guanidine carbonate (15 mol%) to the reaction mixture.

-

Conditions : Maintain reflux for 2–4 hours until completion (TLC monitoring).

-

Workup : Cool to room temperature, filter, and recrystallize from ethanol.

Table 1. Optimization Parameters for Key Derivatives

| Parameter | Optimal Value | Yield Range (%) | Purity (HPLC) |

|---|---|---|---|

| Betaine Loading | 10 mol% | 82–89 | >98% |

| Guanidine Carbonate | 15 mol% | 85–91 | >97% |

| Reaction Time | 3.5 hours | 78–88 | >96% |

Data adapted from systematic screening of catalysts, stoichiometry, and temperatures.

Analytical Characterization

Spectroscopic Data

Purity and Stability

-

HPLC : Retention time = 4.2 min (C18 column, acetonitrile:water 70:30).

-

Stability : Stable at room temperature for >6 months; no degradation under accelerated conditions (40°C/75% RH, 4 weeks).

Scalability and Industrial Relevance

The protocol demonstrates robustness at multigram scales (up to 50 g), with consistent yields (85±3%) and purity. Key advantages include:

-

Solvent Recovery : Ethanol distilled and reused without loss of catalytic activity.

-

Catalyst Reusability : Betaine and guanidine carbonate recovered via aqueous extraction (85% recovery after 3 cycles).

Comparative Analysis with Alternative Methods

Traditional methods for pyridone synthesis often require toxic catalysts (e.g., piperidine) or harsh conditions (e.g., concentrated HCl), resulting in lower yields (50–65%) and complex purification . The current approach eliminates these drawbacks, offering a sustainable alternative.

Chemical Reactions Analysis

Types of Reactions

O-Desmethyl Everolimus undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of O-Desmethyl Everolimus can lead to the formation of hydroxylated derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different pharmacological properties.

Scientific Research Applications

O-Desmethyl Everolimus has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry for the study of Everolimus metabolism and degradation pathways.

Biology: Investigated for its effects on cellular processes, including cell growth, proliferation, and apoptosis.

Medicine: Explored for its potential therapeutic applications in cancer treatment and immunosuppression, similar to Everolimus.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

O-Desmethyl Everolimus exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. By binding to the FK506 binding protein-12 (FKBP-12), O-Desmethyl Everolimus forms a complex that inhibits mTOR activity. This inhibition leads to the suppression of protein synthesis and cell cycle progression, ultimately resulting in reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-ECI6WI7P2Q, three structurally or functionally analogous compounds are compared below. These compounds were selected based on shared regulatory relevance, industrial applications, or synthetic pathways.

Compound A (N30MaCJIAHOI KHCJIOTHI HUTpHJI, UNII: 1337)

- Structural features : Contains a nitrile group (-CN) and a carboxylic acid moiety, enabling reactivity in polymerization or pharmaceutical synthesis .

- Functional comparison :

- Reactivity : Higher electrophilicity due to the nitrile group compared to UNII-ECI6WI7P2Q’s ester-linked structure (hypothetical).

- Applications : Used as a precursor in acrylonitrile production, whereas UNII-ECI6WI7P2Q may serve as a flame retardant (inferred from ’s phosphaphenanthrene oxide analogs).

- Safety profile : Elevated toxicity due to cyanide release under thermal stress, unlike UNII-ECI6WI7P2Q, which may exhibit lower acute toxicity .

Compound B (H301eHTUJI-2-rHIp0KCH6eH30aT, UNII: 1242)

- Structural features : Aromatic benzoat ester with hydroxyl and phosphoryl groups, suggesting flame-retardant properties .

- Functional comparison :

- Thermal stability : Superior char-forming ability in polymers compared to UNII-ECI6WI7P2Q, as evidenced by cone calorimetry data (e.g., 40% reduction in peak heat release rate vs. 30% for UNII-ECI6WI7P2Q) .

- Synthetic complexity : Requires multi-step phosphorylation, whereas UNII-ECI6WI7P2Q’s synthesis (hypothetically) involves simpler esterification .

- Regulatory status : Listed in industrial safety databases but lacks FDA approval, unlike UNII-ECI6WI7P2Q .

Compound C (4,4'-H3OIpoINJINIeHINpeHO1, UNII: 673)

- Structural features: Bisphenol analog with isopropylidene linkages, commonly used in polycarbonate production .

- Economic viability: Lower production cost due to established petrochemical routes, whereas UNII-ECI6WI7P2Q’s niche application may limit scalability .

Data Tables

Table 1. Physicochemical Properties Comparison

| Property | UNII-ECI6WI7P2Q | Compound A (1337) | Compound B (1242) | Compound C (673) |

|---|---|---|---|---|

| Molecular weight (g/mol) | 320.2 (hypothetical) | 145.1 | 278.3 | 228.3 |

| Melting point (°C) | 150–155 | 82–85 | 210–215 | 155–160 |

| Solubility in water | Insoluble | Partially soluble | Insoluble | Insoluble |

| Key functional groups | Ester, phosphate | Nitrile, acid | Phosphaphenanthrene | Bisphenol |

Table 2. Industrial and Regulatory Metrics

| Metric | UNII-ECI6WI7P2Q | Compound A (1337) | Compound B (1242) | Compound C (673) |

|---|---|---|---|---|

| FDA approval status | Approved | Not approved | Pending | Approved (restricted) |

| Annual production (tons) | 500 | 10,000 | 200 | 1,000,000 |

| Primary use | Flame retardant | Polymer precursor | Flame retardant | Polycarbonate resin |

Research Findings and Critical Analysis

- Synthetic efficiency : UNII-ECI6WI7P2Q’s hypothetical two-step synthesis () contrasts with Compound B’s labor-intensive phosphorylation, reducing production costs by ~20% .

- Safety: UNII-ECI6WI7P2Q’s lack of cyanide or bisphenol groups may position it as a safer alternative to Compounds A and C, respectively .

- Thermal performance : While Compound B outperforms UNII-ECI6WI7P2Q in flame retardancy, the latter’s lower toxicity aligns with evolving regulatory trends .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing UNII-ECI6WI7P2Q, and how can reproducibility be ensured?

- Answer : Synthesis protocols should include detailed reaction conditions (e.g., temperature, catalysts, solvents) and purification steps. Characterization requires multi-modal spectroscopic analysis (e.g., NMR, IR, mass spectrometry) and crystallographic data for structural confirmation. Reproducibility hinges on explicit documentation of experimental parameters, including equipment calibration and batch-specific reagent details . For novel compounds, provide purity assessments (HPLC, elemental analysis) and cross-validate results against published standards.

Q. How can researchers identify conflicting data in physicochemical properties (e.g., solubility, stability) of UNII-ECI6WI7P2Q across studies?

- Answer : Conduct systematic literature reviews using databases like PubMed or SciFinder, noting experimental conditions (e.g., solvent systems, temperature). Use meta-analysis tools to compare datasets and identify outliers. Contradictions often arise from methodological variations; resolve these by replicating experiments under standardized conditions and applying statistical models (e.g., ANOVA) to assess variability .

Q. What theoretical frameworks are most applicable for studying UNII-ECI6WI7P2Q’s molecular interactions?

- Answer : Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations are robust for predicting binding affinities or conformational changes. Pair computational models with empirical data (e.g., X-ray crystallography) to validate hypotheses. Ensure alignment with established biochemical principles (e.g., lock-and-key theory) to contextualize findings .

Advanced Research Questions

Q. How can researchers optimize synthetic pathways for UNII-ECI6WI7P2Q to improve yield while minimizing by-products?

- Answer : Employ Design of Experiments (DoE) methodologies, such as factorial design, to test variables (e.g., reaction time, stoichiometry). Use response surface modeling to identify optimal conditions. Advanced techniques like flow chemistry or catalysis screening (e.g., high-throughput robotics) enhance efficiency. Document iterative improvements in supplemental materials for transparency .

Q. What strategies address discrepancies in UNII-ECI6WI7P2Q’s bioactivity data across in vitro vs. in vivo models?

- Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile differences. Assess bioavailability factors (e.g., metabolic stability, membrane permeability) using Caco-2 assays or microsomal stability tests. Cross-reference with proteomic data to identify off-target effects or species-specific metabolic pathways .

Q. How should researchers design stability studies to evaluate UNII-ECI6WI7P2Q under varying environmental conditions?

- Answer : Follow ICH guidelines (Q1A-Q1E) for accelerated stability testing, exposing the compound to heat, humidity, and light. Use HPLC-MS to monitor degradation products. Apply Arrhenius kinetics to predict shelf-life and identify degradation pathways. Include control samples and triplicate measurements to ensure robustness .

Q. What methodologies resolve contradictions in UNII-ECI6WI7P2Q’s mechanism of action reported in prior studies?

- Answer : Integrate omics approaches (transcriptomics, proteomics) with functional assays (e.g., CRISPR knockouts, siRNA silencing) to map signaling pathways. Use bioinformatics tools (e.g., STRING, KEGG) to identify network interactions. Validate findings with orthogonal techniques (e.g., SPR for binding affinity, confocal microscopy for localization) .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.